molecular formula C8H3Cl2FO2 B14351060 2-Fluorobenzene-1,3-dicarbonyl dichloride CAS No. 91129-30-5

2-Fluorobenzene-1,3-dicarbonyl dichloride

Cat. No.: B14351060
CAS No.: 91129-30-5
M. Wt: 221.01 g/mol
InChI Key: MBAPJWWYNFVSDA-UHFFFAOYSA-N
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Description

2-Fluoroisophthaloyl dichloride is an organic compound with the molecular formula C8H3Cl2FO2. It is a derivative of isophthaloyl dichloride, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoroisophthaloyl dichloride can be synthesized through the chlorination of 2-fluoroisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-fluoroisophthaloyl dichloride involves the use of phosgene (COCl2) as the chlorinating agent. The reaction is conducted in the presence of a catalyst, such as N-phenyl-N-methylbenzamide or 4-dimethylaminopyridine, to enhance the reaction rate and yield. The process is carried out in a solvent like dichloroethane or chlorobenzene, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroisophthaloyl dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Polymerization: The reaction conditions depend on the type of polymer being synthesized.

Major Products Formed

Scientific Research Applications

2-Fluoroisophthaloyl dichloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-fluoroisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

2-Fluoroisophthaloyl dichloride can be compared with other similar compounds, such as:

    Isophthaloyl dichloride: The parent compound, which lacks the fluorine atom. It has similar reactivity but different physical and chemical properties.

    Terephthaloyl dichloride: A structural isomer with the chlorine atoms in the para position. It is used in the production of polyesters like polyethylene terephthalate (PET).

    2-Chloroisophthaloyl dichloride: A similar compound where the fluorine atom is replaced by a chlorine atom.

The uniqueness of 2-fluoroisophthaloyl dichloride lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in the synthesis of specialized polymers and materials .

Properties

CAS No.

91129-30-5

Molecular Formula

C8H3Cl2FO2

Molecular Weight

221.01 g/mol

IUPAC Name

2-fluorobenzene-1,3-dicarbonyl chloride

InChI

InChI=1S/C8H3Cl2FO2/c9-7(12)4-2-1-3-5(6(4)11)8(10)13/h1-3H

InChI Key

MBAPJWWYNFVSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)F)C(=O)Cl

Origin of Product

United States

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